molecular formula C7H13Cl2N3S B12948142 (6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)methanamine dihydrochloride

(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)methanamine dihydrochloride

Cat. No.: B12948142
M. Wt: 242.17 g/mol
InChI Key: NWSMMDIXIRPIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)methanamine dihydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by its unique thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)methanamine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiazoles with thiourea, followed by cyclization to form the thiazolo[3,2-a]pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazolo[3,2-a]pyrimidine core .

Scientific Research Applications

Chemistry

In chemistry, (6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology

Biologically, this compound has shown potential as an enzyme inhibitor. It has been studied for its ability to inhibit various enzymes, making it a candidate for the development of new therapeutic agents .

Medicine

In medicine, this compound is being explored for its anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines .

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of (6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)methanamine dihydrochloride stands out due to its specific methanamine group, which allows for unique substitution reactions.

Properties

Molecular Formula

C7H13Cl2N3S

Molecular Weight

242.17 g/mol

IUPAC Name

6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylmethanamine;dihydrochloride

InChI

InChI=1S/C7H11N3S.2ClH/c8-4-6-5-11-7-9-2-1-3-10(6)7;;/h5H,1-4,8H2;2*1H

InChI Key

NWSMMDIXIRPIEJ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2N(C1)C(=CS2)CN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.